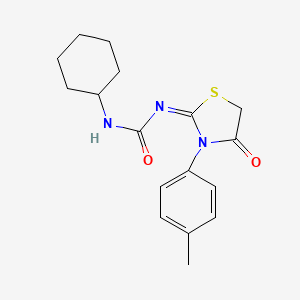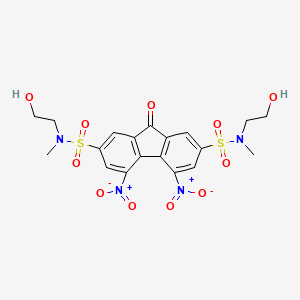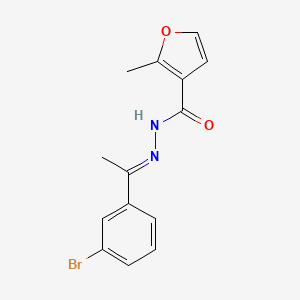
2-Phenyl-N'-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide is a complex organic compound that features a quinoline backbone with a phenyl group and a thienyl group attached through a hydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide typically involves the condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 1-(2-thienyl)ethanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with altered functional groups.
Reduction: Hydrazine derivatives.
Substitution: Compounds with new functional groups replacing the hydrazide group.
Applications De Recherche Scientifique
2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Materials Science: The compound can be used in the synthesis of novel materials with unique optical and electronic properties. It is explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity and functional groups make it a valuable building block for constructing complex molecules.
Mécanisme D'action
The mechanism of action of 2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-N’-(1-(2-thienyl)ethylidene)acetohydrazide: This compound has a similar structure but lacks the quinoline backbone, resulting in different chemical and biological properties.
2-Phenyl-N’-(1-(2-thienyl)ethylidene)benzohydrazide: This compound features a benzohydrazide group instead of the quinolinecarbohydrazide group, leading to variations in reactivity and applications.
Uniqueness
2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide is unique due to its quinoline backbone, which imparts distinct electronic and steric properties. This structural feature enhances its potential for interactions with biological targets and its utility in materials science applications. The combination of the phenyl, thienyl, and quinolinecarbohydrazide groups provides a versatile platform for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C22H17N3OS |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3OS/c1-15(21-12-7-13-27-21)24-25-22(26)18-14-20(16-8-3-2-4-9-16)23-19-11-6-5-10-17(18)19/h2-14H,1H3,(H,25,26)/b24-15+ |
Clé InChI |
VLUBKSYTSRUGJG-BUVRLJJBSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC=CS4 |
SMILES canonique |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)

![[1,1'-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11992167.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11992168.png)



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11992185.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992196.png)

![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11992219.png)


